5-Hydantoinacetic acid

Descripción general

Descripción

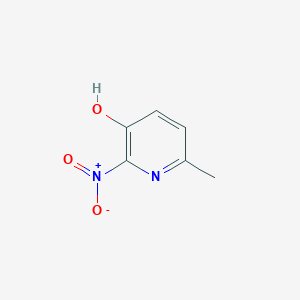

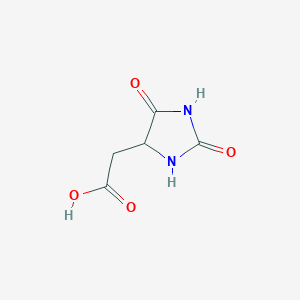

5-Hydantoinacetic acid is a useful research compound. Its molecular formula is C5H6N2O4 and its molecular weight is 158.11 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49347. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antiviral and Antitumoral Activity

5-Hydantoinacetic acid derivatives have been investigated for their potential antiviral and antitumoral activities. A study by Rajić et al. (2006) synthesized 3,5-disubstituted hydantoin derivatives and evaluated their cytostatic and antiviral activities. The study found that specific derivatives showed weak but selective inhibitory effects against vaccinia virus and inhibitory activity against various carcinoma cell lines, including cervical and breast carcinoma (Rajić et al., 2006).

Synthesis of New Derivatives

The synthesis of new this compound derivatives has been explored for their potential anti-inflammatory and analgesic activities. Oh et al. (1989) described the preparation of new derivatives using the Bucherer-Berg method, indicating potential therapeutic applications (Oh et al., 1989).

Microwave-Assisted Synthesis

Lamiri et al. (2006) reported on the microwave-assisted synthesis of 5-alkylidene and 5-arylidenehydantoins under green chemistry conditions. This method is significant for the efficient production of these compounds, which are precursors for potentially bioactive molecules (Lamiri et al., 2006).

Conversion to L-Amino Acids

Research by Watabe et al. (1992) on Pseudomonas sp. strain NS671, which converts 5-substituted hydantoins to corresponding L-amino acids, has shown the importance of specific genes in this conversion. This work contributes to our understanding of amino acid synthesis and has potential applications in biotechnology (Watabe et al., 1992).

Enzymatic Production of Amino Acids

Hydantoinases are important enzymes used for producing optically pure d- and l-amino acids, with applications in biotechnology and pharmaceutical industries. Syldatk et al. (1999) explored the diversity and evolutionary relationship of these enzymes, providing insights for their use in industrial applications (Syldatk et al., 1999).

Safety and Hazards

5-Hydantoinacetic acid is not classified as a hazardous substance or mixture . In case of inhalation, the person should be moved into fresh air and given artificial respiration if not breathing. If it comes into contact with skin, it should be washed off with soap and plenty of water. If it comes into contact with eyes, they should be flushed with water as a precaution. If swallowed, the mouth should be rinsed with water .

Mecanismo De Acción

Target of Action

5-Hydantoinacetic acid, also known as 2-(2,5-dioxoimidazolidin-4-yl)acetic acid, is a biochemical compound used in proteomics research It has been used as a reactant in the synthesis of various compounds with known targets, such as nonfolate compounds that inhibit pteridine reductase .

Mode of Action

Given its use in the synthesis of nonfolate compounds, it may interact with its targets by inhibiting the action of enzymes such as pteridine reductase .

Biochemical Pathways

As a reactant in the synthesis of nonfolate compounds, it may indirectly affect the pathways associated with these compounds .

Result of Action

Compounds synthesized using this compound have been used as antiparasitic agents, anticancer agents, anti-inflammatory drugs, and analgesics .

Análisis Bioquímico

Biochemical Properties

It is known to be involved in the synthesis of various compounds, suggesting that it interacts with enzymes, proteins, and other biomolecules .

Molecular Mechanism

It is known to be involved in the synthesis of various compounds, suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

2-(2,5-dioxoimidazolidin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4/c8-3(9)1-2-4(10)7-5(11)6-2/h2H,1H2,(H,8,9)(H2,6,7,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQLZADYSWBCOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(=O)NC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20875595 | |

| Record name | (2,5-dioxoimidazolidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5427-26-9 | |

| Record name | 5-Hydantoinacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5427-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dioxo-1,3-diazolidin-4-ylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005427269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydantoinacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hydantoinacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,5-dioxoimidazolidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dioxo-1,3-diazolidin-4-ylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 5-hydantoinacetic acid that make it interesting for crystal engineering and supramolecular chemistry?

A1: this compound possesses several structural features that make it a promising building block for supramolecular assemblies [, ].

- Flexible side chain: The acetic acid side chain introduces conformational flexibility to the molecule. This allows this compound to adopt different conformations and participate in various hydrogen bonding patterns, potentially leading to diverse crystal packing arrangements. []

Q2: How does the conformation of the acetic acid side chain in this compound influence its crystal packing and hydrogen bonding interactions?

A2: Research has shown that the conformation of the acetic acid side chain in this compound significantly impacts its crystal packing and the resulting hydrogen bonding networks [].

- Antiperiplanar vs. synperiplanar conformations: The carboxylic acid group can adopt either an antiperiplanar or synperiplanar conformation with respect to the carbonyl oxygen atoms in the hydantoin ring. This conformational difference leads to distinct hydrogen bonding patterns. []

- Impact on crystal structures: Studies on this compound and orotic acid, a similar molecule, revealed that the different conformations of the acid side chain result in diverse crystal structures and hydrogen bonding arrangements. []

Q3: Beyond its potential in crystal engineering, are there other applications being explored for this compound and its derivatives?

A3: Yes, recent research highlights the potential of this compound derivatives in the development of new biocidal materials []:

- Antibacterial chitosan derivatives: this compound has been successfully grafted onto chitosan, a natural biopolymer, to create a novel material [].

- N-halamine formation and biocidal activity: The hydantoin rings in the grafted chitosan can be further modified to introduce N-halamine (N-Cl) functionalities, resulting in potent biocidal activity against bacteria like S. aureus and E. coli. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.